molecular formula C19H21NO4 B4900731 butyl 4-[(3-methoxybenzoyl)amino]benzoate

butyl 4-[(3-methoxybenzoyl)amino]benzoate

Cat. No.: B4900731
M. Wt: 327.4 g/mol
InChI Key: BRHLXSHQEGISFC-UHFFFAOYSA-N
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Description

Butyl 4-[(3-methoxybenzoyl)amino]benzoate: is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a butyl ester group attached to a benzoic acid derivative, which is further substituted with a 3-methoxybenzoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 4-[(3-methoxybenzoyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with butanol in the presence of a catalyst such as sulfuric acid. This is followed by the acylation of the resulting butyl 4-aminobenzoate with 3-methoxybenzoyl chloride under basic conditions, such as using pyridine or triethylamine as a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Butyl 4-[(3-methoxybenzoyl)amino]benzoate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the ester or amide functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry: Butyl 4-[(3-methoxybenzoyl)amino]benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the interactions of benzoate derivatives with biological systems. It is also used in the development of new pharmaceuticals and bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic properties, including its use as an anti-inflammatory or analgesic agent. It is also studied for its role in drug delivery systems due to its ester and amide functionalities.

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of butyl 4-[(3-methoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The methoxybenzoyl group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • Butyl 4-[(4-methoxybenzoyl)amino]benzoate
  • Butyl 4-[(3-methylbenzoyl)amino]benzoate
  • Butyl 4-aminobenzoate

Comparison:

  • Butyl 4-[(3-methoxybenzoyl)amino]benzoate is unique due to the presence of the 3-methoxy group, which influences its chemical reactivity and biological activity.
  • Butyl 4-[(4-methoxybenzoyl)amino]benzoate has a methoxy group at the 4-position, which may result in different steric and electronic effects.
  • Butyl 4-[(3-methylbenzoyl)amino]benzoate has a methyl group instead of a methoxy group, affecting its hydrophobicity and reactivity.
  • Butyl 4-aminobenzoate lacks the benzoyl substitution, making it less complex and potentially less active in certain applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

butyl 4-[(3-methoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-4-12-24-19(22)14-8-10-16(11-9-14)20-18(21)15-6-5-7-17(13-15)23-2/h5-11,13H,3-4,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHLXSHQEGISFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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